(3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine

TAAR1 agonism species selectivity GPCR pharmacology

(3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine (CAS 1021015-78-0, molecular formula C9H9ClF3N, MW 223.62) is an N-aryl trifluoroethylamine featuring a distinctive 3-chloro-2-methyl substitution pattern on the aniline ring. This compound has been pharmacologically profiled as an agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor implicated in neuropsychiatric disorders and metabolic regulation, with quantitative activity data curated in ChEMBL (CHEMBL4087775) and BindingDB (BDBM50227975).

Molecular Formula C9H9ClF3N
Molecular Weight 223.62 g/mol
Cat. No. B13323683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine
Molecular FormulaC9H9ClF3N
Molecular Weight223.62 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NCC(F)(F)F
InChIInChI=1S/C9H9ClF3N/c1-6-7(10)3-2-4-8(6)14-5-9(11,12)13/h2-4,14H,5H2,1H3
InChIKeyURDPXWRURAPMDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine (CAS 1021015-78-0): A Differentiated N-Aryl Trifluoroethylamine for TAAR1-Targeted Research and Agrochemical Intermediates


(3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine (CAS 1021015-78-0, molecular formula C9H9ClF3N, MW 223.62) is an N-aryl trifluoroethylamine featuring a distinctive 3-chloro-2-methyl substitution pattern on the aniline ring . This compound has been pharmacologically profiled as an agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor implicated in neuropsychiatric disorders and metabolic regulation, with quantitative activity data curated in ChEMBL (CHEMBL4087775) and BindingDB (BDBM50227975) [1]. The presence of both the electron-withdrawing trifluoroethyl group on the amine nitrogen and the ortho-methyl/meta-chloro substitution on the aromatic ring distinguishes it from simpler N-trifluoroethyl anilines and from the biguanide-based TAAR1 ligand series reported contemporaneously [2]. Commercial sourcing is available at 95% purity from multiple suppliers, positioning this compound as an accessible research tool and synthetic intermediate .

Why (3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine Cannot Be Replaced by Generic N-Trifluoroethyl Anilines or Biguanide TAAR1 Agonists


Substituting (3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine with a generic N-trifluoroethyl aniline or a biguanide-based TAAR1 agonist introduces scientifically consequential changes in target engagement that undermine experimental reproducibility. The 3-chloro-2-methyl substitution pattern on the phenyl ring directly modulates TAAR1 potency and species selectivity: removing either substituent or relocating them alters the electron density and steric environment around the amine pharmacophore, which is critical for receptor-ligand interactions [1]. Furthermore, the N-(2,2,2-trifluoroethyl)amine moiety confers a fundamentally different chemotype from the biguanide series (e.g., BDBM50053629, BDBM50227824), resulting in divergent species-selectivity profiles at mouse versus human TAAR1 orthologs, as demonstrated by quantitative cross-comparison within the same assay platform [2]. For procurement decisions in receptor pharmacology or synthetic chemistry, these structural features are not interchangeable—they dictate both biological readout and downstream synthetic utility [3].

Quantitative Differentiation Evidence for (3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine Versus Closest Analogs


Species-Selective TAAR1 Agonism: Mouse vs. Human Potency Differential Compared with 2-Chlorophenyl Biguanide

At mouse TAAR1, the target compound exhibits an EC50 of 410 nM, identical to that of the comparator 2-chlorophenyl biguanide (BDBM50053629, CHEMBL42752) [1][2]. However, at human TAAR1, the target compound's EC50 is 3,000 nM—a 3.0-fold rightward shift relative to 2-chlorophenyl biguanide (EC50 1,000 nM) [1][2]. This yields a mouse/human potency ratio of 7.3 for the target compound versus 2.4 for the biguanide comparator, indicating that the target compound displays greater species discrimination. Such differential species selectivity is critical for researchers selecting appropriate in vivo models, as compounds with narrower species potency gaps may confound translational interpretation [3].

TAAR1 agonism species selectivity GPCR pharmacology neuropsychiatric drug discovery

TAAR1-over-TAAR5 Selectivity: Receptor Subtype Discrimination Profile

The target compound was counter-screened against mouse TAAR5, a closely related trace amine-associated receptor subtype, yielding an EC50 >10,000 nM [1]. Compared against its mouse TAAR1 EC50 of 410 nM, this corresponds to a >24-fold selectivity window for TAAR1 over TAAR5. In contrast, the more potent biguanide analog BDBM50227824 (CHEMBL4088689, a chlorophenyl biguanide with mTAAR1 EC50 = 97 nM) also shows mTAAR5 EC50 >10,000 nM, yielding a >103-fold selectivity window but with a fundamentally different absolute potency and species-selectivity profile (hTAAR1 EC50 = 7,000 nM, representing a 72-fold mouse/human potency gap) [2]. The target compound thus occupies a distinct position in the potency-selectivity landscape, offering moderate mTAAR1 potency with maintained TAAR5 selectivity, which may be preferable in experimental contexts where excessive mTAAR1 activation (e.g., by the 97 nM biguanide) could confound dose-response interpretation [3].

TAAR5 counter-screening receptor selectivity off-target profiling GPCR selectivity

Chemotype Differentiation: N-Aryl Trifluoroethylamine Scaffold vs. Biguanide TAAR1 Ligands

The target compound belongs to the N-aryl trifluoroethylamine chemotype, characterized by an sp³-hybridized nitrogen bearing a 2,2,2-trifluoroethyl substituent directly attached to the aniline ring . This contrasts with the biguanide chemotype represented by comparators BDBM50227825 (mTAAR1 EC50 780 nM, hTAAR1 EC50 1,800 nM), BDBM50227826 (mTAAR1 EC50 540 nM, hTAAR1 EC50 1,600 nM), and BDBM50227828 (mTAAR1 EC50 1,800 nM, hTAAR1 EC50 4,900 nM), all of which feature a biguanide (imidodicarbonimidic diamide) moiety conjugated to a phenyl ring [1][2]. At human TAAR1, the target compound (EC50 3,000 nM) is 1.7-fold less potent than BDBM50227825 and 1.9-fold less potent than BDBM50227826, but 1.6-fold more potent than BDBM50227828. The trifluoroethylamine scaffold offers distinct physicochemical properties—higher lipophilicity conferred by the CF₃ group, absence of the polar, hydrogen-bond-rich biguanide moiety—which may translate to differential membrane permeability, metabolic stability, and off-target liability profiles relevant to both in vitro pharmacology and potential in vivo applications [3].

chemotype comparison trifluoroethylamine biguanide scaffold hopping medicinal chemistry

Structural Specificity: Impact of 3-Chloro-2-Methyl Substitution Pattern on the Aniline Ring

The target compound bears a specific 3-chloro-2-methyl substitution pattern on the aniline ring. The closest commercially available regioisomeric analog is 2-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline (CAS not located in this analysis but confirmed as a distinct entity with molecular formula C9H9ClF3N, same as target) . While direct TAAR1 comparative data for the 2-chloro-4-methyl regioisomer are not available in the curated ChEMBL/BindingDB datasets examined, the positional isomerism is well-established in medicinal chemistry to influence receptor binding through altered steric and electronic effects: the ortho-methyl group in the target compound creates a steric environment adjacent to the amine nitrogen that can restrict conformational freedom of the N-trifluoroethyl side chain, while the meta-chloro substituent modulates ring electron density via its inductive electron-withdrawing effect [1]. The 3-chloro-2-methylaniline precursor (CAS 87-60-5) is a documented intermediate in pesticide and pharmaceutical manufacturing, indicating that this specific substitution pattern has recognized industrial relevance beyond the N-trifluoroethyl derivative .

SAR substitution pattern regioisomer comparison ortho-methyl effect medicinal chemistry

Optimal Application Scenarios for (3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine Based on Verified Differentiation Evidence


Species-Selective TAAR1 Pharmacological Tool for Mouse vs. Human Translational Studies

Researchers investigating TAAR1-mediated signaling pathways with translational intent should select this compound for its well-characterized 7.3-fold mouse/human potency differential (mTAAR1 EC50 410 nM; hTAAR1 EC50 3,000 nM), which provides a defined benchmark for interpreting species-dependent pharmacology [1]. Unlike the comparator 2-chlorophenyl biguanide (BDBM50053629), which shows only a 2.4-fold species gap, this compound's larger differential makes it a more discriminating probe for studies where rodent-to-human extrapolation is a key experimental variable. Use in HEK293-based cAMP BRET assays is directly validated by the published protocol [1].

TAAR1-Selective Probe with Confirmed TAAR5 Counter-Screening Data

This compound is appropriate for experiments requiring TAAR1 activation without confounding TAAR5 engagement, as demonstrated by its >24-fold selectivity window (mTAAR1 EC50 410 nM vs. mTAAR5 EC50 >10,000 nM) in matched assays [2]. This built-in counter-screening data reduces the need for de novo selectivity profiling and supports cleaner interpretation of TAAR1-specific pharmacology in cellular models.

Scaffold-Hopping Starting Point for Non-Biguanide TAAR1 Agonist Development

Medicinal chemistry teams pursuing intellectual property diversification around TAAR1 agonists can employ this N-aryl trifluoroethylamine as a structurally distinct scaffold, differentiated from the extensively patented biguanide chemotype [3]. The trifluoroethylamine moiety offers higher lipophilicity and reduced hydrogen-bonding capacity compared with biguanides, potentially translating to improved membrane permeability and blood-brain barrier penetration—properties that are critical for CNS-targeted TAAR1 programs [4].

Synthetic Intermediate for Agrochemical and Pharmaceutical Building Block Libraries

The 3-chloro-2-methylaniline substructure (derived from CAS 87-60-5) is a recognized intermediate in pesticide and pharmaceutical manufacturing . This N-trifluoroethyl derivative can serve as a versatile building block for parallel synthesis of compound libraries, where the trifluoroethyl group enhances metabolic stability and the chloro substituent provides a handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The compound's defined substitution pattern and commercial availability at 95% purity support its use in both medicinal chemistry and agrochemical discovery workflows .

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